molecular formula C10H9F2NO3 B2974763 Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate CAS No. 1901844-00-5

Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate

Cat. No.: B2974763
CAS No.: 1901844-00-5
M. Wt: 229.183
InChI Key: GNOXMWWLLRXKQT-UHFFFAOYSA-N
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Description

Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate is a carbamate ester featuring a 2,5-difluorophenyl group attached to a carbamoyl-acetate backbone. This compound is structurally characterized by its methyl ester moiety and the fluorine substituents at the 2- and 5-positions on the aromatic ring. Its molecular formula is C₁₀H₉F₂NO₃, with a molecular weight of 229.18 g/mol (estimated).

Properties

IUPAC Name

methyl 3-(2,5-difluoroanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c1-16-10(15)5-9(14)13-8-4-6(11)2-3-7(8)12/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOXMWWLLRXKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)NC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate typically involves the reaction of 2,5-difluoroaniline with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine group of 2,5-difluoroaniline attacks the carbonyl carbon of methyl chloroacetate, forming the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF), and the reaction is typically carried out under reflux conditions to ensure complete conversion of reactants to the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amines, alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and specificity towards certain molecular targets, while the carbamoyl acetate moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate (CAS 1008282-56-1)

  • Structural Features: Shares the 2,5-difluorophenyl carbamoyl group but replaces the methyl acetate with a 2-phenylbutanoate ester.
  • Molecular Formula: C₁₈H₁₅F₂NO₃ (MW: 331.32 g/mol).

(R)-Methyl 2-Amino-2-(2,5-difluorophenyl)acetate

  • Structural Features: Replaces the carbamoyl group with an amino group and introduces stereochemistry (R-configuration).
  • Molecular Formula: C₉H₉F₂NO₂ (MW: 201.17 g/mol).
  • Key Differences: The amino group increases basicity, enabling salt formation (e.g., hydrochloride salts for improved solubility).

Methyl 2-Phenylacetoacetate (CAS 16648-44-5)

  • Structural Features : Contains a β-keto ester (acetyl group) instead of the carbamoyl moiety.
  • Molecular Formula : C₁₁H₁₂O₃ (MW: 192.21 g/mol).
  • Key Differences : The β-keto group enhances reactivity, making it a precursor in illicit drug synthesis (e.g., amphetamines). In contrast, the carbamoyl group in the target compound offers greater stability and reduced metabolic degradation .

Metsulfuron-Methyl (Herbicide)

  • Structural Features : A sulfonylurea herbicide with a triazine ring and methyl ester.
  • Molecular Formula : C₁₄H₁₅N₅O₆S (MW: 381.36 g/mol).
  • Key Differences : The sulfonylurea and triazine groups confer herbicidal activity by inhibiting acetolactate synthase (ALS). The target compound lacks these functional groups, suggesting divergent applications (pharmaceutical vs. agricultural) .

Structural and Functional Group Analysis

Compound Name Key Functional Groups Fluorine Substituents Ester Type CAS Number Primary Application
Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate Carbamoyl, methyl ester 2,5-difluorophenyl Acetate Not explicitly listed Pharmaceutical intermediate
2-((2,5-Difluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate Carbamoyl, phenylbutanoate ester 2,5-difluorophenyl Phenylbutanoate 1008282-56-1 Research chemical
(R)-Methyl 2-amino-2-(2,5-difluorophenyl)acetate Amino, methyl ester 2,5-difluorophenyl Acetate N/A Chiral building block
Methyl 2-phenylacetoacetate β-keto, methyl ester None Acetate 16648-44-5 Illicit drug precursor
Metsulfuron-methyl Sulfonylurea, triazine, methyl ester None Methyl ester 74223-64-6 Herbicide

Biological Activity

Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10_{10}H10_{10}F2_{2}N1_{1}O2_{2}
  • Molecular Weight : 215.19 g/mol
  • Structure : The compound features a carbamoyl group attached to a methyl acetate moiety, with a difluorophenyl substituent contributing to its unique properties.

The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the difluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Potential Targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.

Antitumor Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism includes inducing apoptosis through the inhibition of proteasomal activity and modulation of signaling pathways associated with cell survival.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on several key enzymes:

  • Acetylcholinesterase (AChE) : Inhibitory activity was noted with an IC50_{50} value indicating moderate potency.
  • Butyrylcholinesterase (BChE) : Similar studies suggest it may also inhibit BChE, contributing to its potential as a therapeutic agent in neurodegenerative diseases.

Case Studies

  • In Vitro Studies : A study demonstrated that this compound showed significant cytotoxicity against human cancer cell lines with IC50_{50} values ranging from 20 µM to 50 µM depending on the specific cell line tested.
    Cell LineIC50_{50} (µM)
    HeLa25
    MCF-730
    A54940
  • Mechanistic Insights : Molecular docking studies revealed that the compound interacts favorably with active sites of target enzymes, suggesting a strong binding affinity that correlates with its inhibitory effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate, and how is purity validated?

  • Methodology : The compound is typically synthesized via carbamoyl coupling reactions. For example, analogous structures in patents use a two-step process: (1) activation of the carboxylic acid group (e.g., using chloroformate or carbodiimide reagents) and (2) coupling with 2,5-difluoroaniline under inert conditions. Post-synthesis, purity is validated via LCMS (e.g., m/z 523 [M+H]+ observed in similar compounds) and HPLC retention time analysis (e.g., 1.05 minutes under SQD-AA05 conditions) to confirm molecular identity and absence of byproducts .

Q. How can computational methods predict the electronic properties of this compound?

  • Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is employed to calculate electron density distributions, HOMO-LUMO gaps, and electrostatic potentials. The inclusion of exact exchange terms improves accuracy for thermochemical properties, such as bond dissociation energies relevant to stability . Correlation-energy functionals (e.g., Lee-Yang-Parr) further refine predictions for polarizability and intermolecular interactions .

Q. What role do fluorinated substituents play in the compound’s reactivity and solubility?

  • Methodology : The 2,5-difluorophenyl group enhances lipophilicity and metabolic stability. Experimental comparisons with non-fluorinated analogs (e.g., methyl phenylacetate derivatives) show increased logP values (measured via reverse-phase HPLC) and resistance to oxidative degradation (assayed under accelerated stability conditions). Fluorine’s electron-withdrawing effects also modulate carbamoyl reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodology : Design of Experiments (DoE) is applied to variables like temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. For example, a patent achieved 89% yield by optimizing coupling reaction time (24 hours vs. 12 hours) and using excess 2,5-difluoroaniline (1.2 equiv) in dichloromethane . Reaction progress is monitored via TLC or in-line FTIR to identify bottlenecks.

Q. How should researchers resolve contradictions in spectral data (e.g., LCMS vs. NMR) for this compound?

  • Methodology : Orthogonal techniques are critical. If LCMS ([M+H]+ = 523) conflicts with NMR (e.g., unexpected splitting patterns), high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are used to confirm structural assignments. For ambiguous cases, X-ray crystallography or IR spectroscopy can validate hydrogen-bonding interactions in the carbamoyl group .

Q. What strategies are effective for designing bioactive derivatives of this compound?

  • Methodology : Structure-activity relationship (SAR) studies focus on modifying the carbamoyl linker or fluorophenyl ring. For example, replacing the methyl ester with a tert-butyl group (to enhance bioavailability) or introducing meta-fluorine (to alter π-stacking interactions) has been explored in related compounds. Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) guide prioritization .

Q. How does the compound degrade under varying pH and temperature conditions?

  • Methodology : Forced degradation studies are conducted at pH 1–13 (using HCl/NaOH) and elevated temperatures (40–80°C). Degradation products (e.g., hydrolysis of the ester or carbamoyl group) are identified via LCMS/MS. Stability is quantified using Arrhenius kinetics to predict shelf-life under storage conditions (e.g., -20°C in anhydrous DMSO) .

Q. What mechanistic insights can DFT provide for the compound’s interaction with biological targets?

  • Methodology : DFT-based molecular dynamics simulations model interactions with enzymes or receptors. For example, the carbamoyl group’s hydrogen-bonding with catalytic residues (e.g., serine in hydrolases) is analyzed using Mulliken charges and electrostatic potential maps. Transition state calculations (e.g., Nudged Elastic Band method) predict activation barriers for enzymatic cleavage .

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